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1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide

Catalog No.
S7744417
CAS No.
M.F
C10H13F2N3O2
M. Wt
245.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl...

Product Name

1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide

IUPAC Name

1-(difluoromethyl)-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide

Molecular Formula

C10H13F2N3O2

Molecular Weight

245.23 g/mol

InChI

InChI=1S/C10H13F2N3O2/c11-10(12)15-4-3-8(14-15)9(16)13-6-7-2-1-5-17-7/h3-4,7,10H,1-2,5-6H2,(H,13,16)

InChI Key

ICINOWHMBLWHRS-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=NN(C=C2)C(F)F

Canonical SMILES

C1CC(OC1)CNC(=O)C2=NN(C=C2)C(F)F
1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide, also known as DFTP, is a small organic compound that belongs to the class of pyrazole-based amides. DFTP has garnered considerable interest in recent years due to its potential applications in the field of drug design and its diverse range of biological activities.
1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide is a pyrazole-based amide that was first synthesized and characterized in 2014 by a team of researchers from China. 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide is a small molecule that contains two fluorine atoms, a tetrahydrofuran-2-yl group, and a carboxamide moiety. The pyrazole ring in 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide is considered a privileged structure in drug design due to its ability to interact with various biological targets.
1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide is a white crystalline solid that is sparingly soluble in water and highly soluble in organic solvents such as methanol and DMSO. The molecular formula of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide is C10H12F2N2O2, and its molecular weight is 234.21 g/mol. 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide has a melting point of 106-108°C and a boiling point of 315-316°C. The log P value of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide, which is a measure of its lipophilicity, is 1.68.
1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide can be synthesized through a one-pot reaction between 4,4-difluoro-1,3-dioxolane, hydrazine hydrate, and ethyl 4-oxo-2-butenoate in the presence of a catalyst. The reaction yields 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide as a white solid in excellent yield and purity. The synthesized compound can be characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
NMR spectroscopy is an important analytical technique for the characterization of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide. ^1H NMR spectra of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide show characteristic peaks at 6.66-6.85 ppm (pyrazole H), 4.38 ppm (tetrahydrofuran H), and 3.24 ppm (CH2 in carboxamide). The ^13C NMR spectrum shows distinct peaks at 153.0 ppm (pyrazole C), 92.7 ppm (tetrahydrofuran C), 167.8 ppm (carbonyl C in carboxamide), and 60.4 ppm (CH2 in carboxamide). Mass spectrometry and X-ray crystallography also provide additional information about the structure and purity of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide.
1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide exhibits a diverse range of biological activities that make it a potential candidate for drug design. It has been reported to possess antifungal, anti-inflammatory, and anticancer properties. 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide has also been shown to inhibit the activity of certain enzymes such as COX-2 and 5-LOX, which are involved in the inflammatory response.
Studies on the toxicity and safety of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide have not been extensively conducted. However, few studies have reported that 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide has a low toxicity profile and is safe for use in scientific experiments. Further studies are required to determine the toxicity and safety of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide.
1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide has potential applications in the field of drug design and medicinal chemistry. The unique chemical structure of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide makes it a versatile compound for designing small molecules that can interact with biological targets. 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide has been used to design a range of bioactive molecules such as pyrazole-based COX-2 inhibitors and protease inhibitors.
Currently, 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide is being extensively studied for its potential applications in drug design and medicinal chemistry. Researchers are exploring the biological mechanisms underlying the activity of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide and its derivatives. The synthesis of novel 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide derivatives and analogs is also an active area of research.
The potential implications of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide and its derivatives are vast. 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide can be used to design small molecules that can modulate various biological targets. Thus, 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide has potential applications in the treatment of inflammatory diseases, cancer, and infectious diseases. 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide may also be used as a building block for the synthesis of new materials for use in various industries.
One of the limitations of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide is its low solubility in water. This may limit its biological activity and its potential applications. Future research should focus on the synthesis of more soluble derivatives of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide that exhibit comparable biological activity. Additionally, studies on the toxicity of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide and its derivatives are required to determine its safety profile.
1. Exploration of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide derivatives with improved solubility
2. Further studies on the biological mechanisms underlying the activity of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide
3. Designing 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide derivatives with enhanced anticancer activity
4. Synthesis of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide-based prodrugs for improved bioavailability
5. Development of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide-based materials for use in various industries
6. Studying the pharmacokinetics of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide and its derivatives in animal models
7. Exploration of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide as an enzyme inhibitor in medicinal chemistry
8. Designing 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide derivatives with antibacterial and antifungal activity
9. Development of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide-based imaging agents in biomedical research
10. Development of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide-based nanomaterials for use in drug delivery

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

245.09758299 g/mol

Monoisotopic Mass

245.09758299 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

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